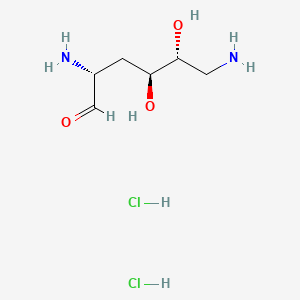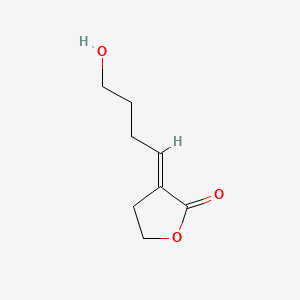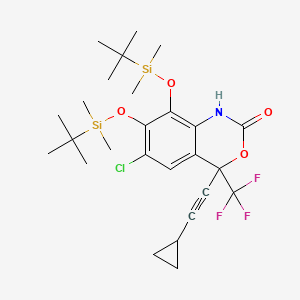
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is a chemical compound that serves as an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz. (S)-Efavirenz is a nonnucleoside HIV-1 reverse transcriptase inhibitor, widely used in the treatment of HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, resulting in high yields of the silylated product .
Industrial Production Methods
Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to replace silyl groups.
Major Products
The major products formed from these reactions include various silyl ethers, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.
Biology: The compound is studied for its role in the metabolism of Efavirenz and its potential effects on biological systems.
Medicine: Research focuses on its potential use in developing new HIV treatments and understanding the pharmacokinetics of Efavirenz.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves its role as an intermediate in the synthesis of Efavirenz metabolites. Efavirenz exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus. The silylation of hydroxyl groups protects them during chemical reactions, allowing for the selective synthesis of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silylated compound used in organic synthesis.
{8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid: Used in the synthesis of boronic acid derivatives.
Uniqueness
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is unique due to its specific role in the synthesis of Efavirenz metabolites, which are crucial for HIV treatment. Its stability and reactivity make it an essential intermediate in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C26H37ClF3NO4Si2 |
|---|---|
Molekulargewicht |
576.2 g/mol |
IUPAC-Name |
7,8-bis[[tert-butyl(dimethyl)silyl]oxy]-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-23(2,3)36(7,8)34-20-18(27)15-17-19(21(20)35-37(9,10)24(4,5)6)31-22(32)33-25(17,26(28,29)30)14-13-16-11-12-16/h15-16H,11-12H2,1-10H3,(H,31,32) |
InChI-Schlüssel |
PGUZLXRFHGUCHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1O[Si](C)(C)C(C)(C)C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


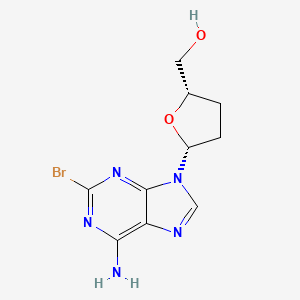



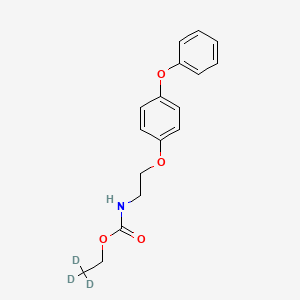
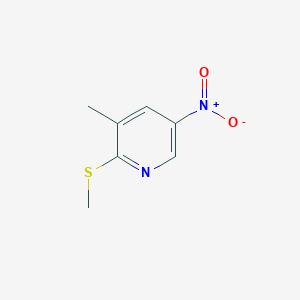

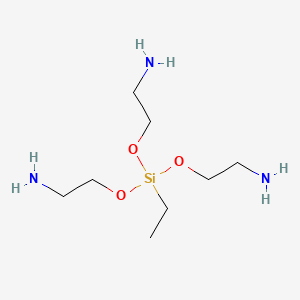
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

